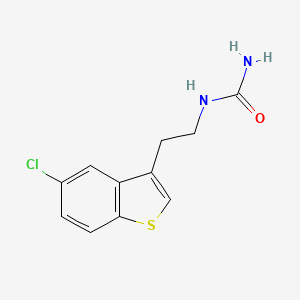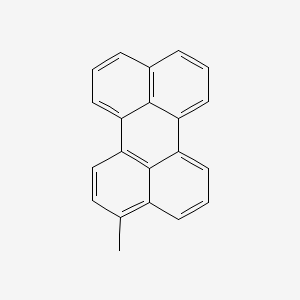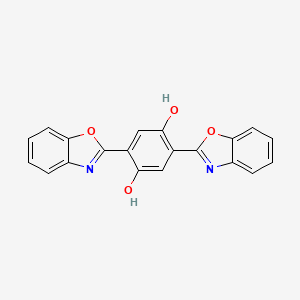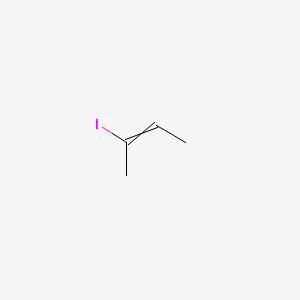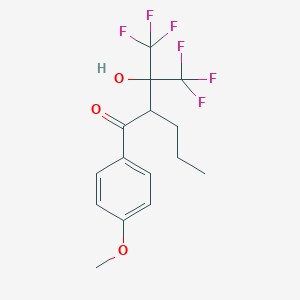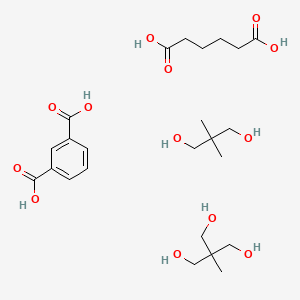
1,1'-(Trisulfane-1,3-diyl)dipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Trisulfane-1,3-diyl)dipiperidine: is a chemical compound with the molecular formula C10H20N2S3 and a molecular weight of 264.474 g/mol This compound is characterized by the presence of a trisulfane group (-S-S-S-) linked to two piperidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Trisulfane-1,3-diyl)dipiperidine typically involves the reaction of piperidine with sulfur-containing reagents. One common method is the reaction of piperidine with elemental sulfur or sulfur chlorides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired trisulfane linkage .
Industrial Production Methods: Industrial production of 1,1’-(Trisulfane-1,3-diyl)dipiperidine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Trisulfane-1,3-diyl)dipiperidine can undergo various chemical reactions, including:
Oxidation: The trisulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The trisulfane group can be reduced to form disulfides or thiols.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of disulfides or thiols.
Substitution: Formation of alkylated or acylated piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-(Trisulfane-1,3-diyl)dipiperidine is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It can be used to introduce trisulfane linkages into molecules, which can be useful in the synthesis of complex organic compounds .
Biology and Medicine: In biological research, 1,1’-(Trisulfane-1,3-diyl)dipiperidine may be studied for its potential antimicrobial and anticancer properties. Sulfur-containing compounds are known to exhibit various biological activities, and this compound may have similar effects .
Industry: In the industrial sector, 1,1’-(Trisulfane-1,3-diyl)dipiperidine can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and chemical manufacturing .
Mecanismo De Acción
The mechanism of action of 1,1’-(Trisulfane-1,3-diyl)dipiperidine involves its interaction with biological molecules through its trisulfane group. The trisulfane linkage can undergo redox reactions, which can lead to the formation of reactive sulfur species. These reactive species can interact with cellular components, leading to various biological effects .
Molecular Targets and Pathways:
Reactive Sulfur Species: The formation of reactive sulfur species can lead to oxidative stress and damage to cellular components.
Enzyme Inhibition: The compound may inhibit certain enzymes by interacting with thiol groups in the active site.
Comparación Con Compuestos Similares
1,1’-(Azodicarbonyl)dipiperidine: This compound contains an azodicarbonyl group instead of a trisulfane group.
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): This compound contains a propane-1,3-diyl linkage and is used in medicinal chemistry for its protective effects against nerve agents.
Uniqueness: 1,1’-(Trisulfane-1,3-diyl)dipiperidine is unique due to its trisulfane linkage, which imparts distinct chemical and biological properties. The presence of three sulfur atoms in the linkage allows for unique redox chemistry and potential biological activities that are not observed in similar compounds with different linkages .
Propiedades
Número CAS |
25029-88-3 |
|---|---|
Fórmula molecular |
C10H20N2S3 |
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
1-(piperidin-1-yltrisulfanyl)piperidine |
InChI |
InChI=1S/C10H20N2S3/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H2 |
Clave InChI |
TXDSFYCFEQVCOB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)SSSN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


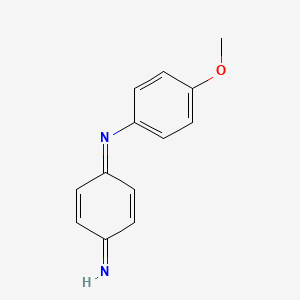
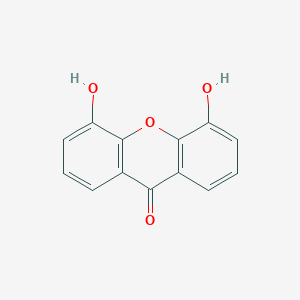

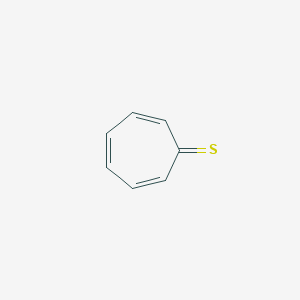
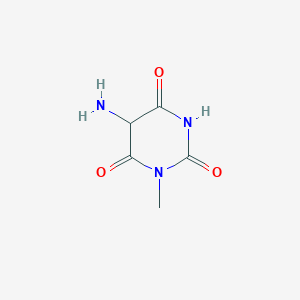
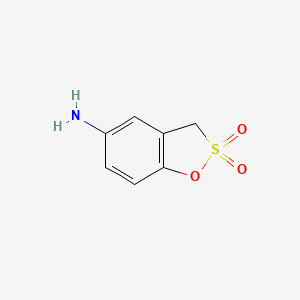
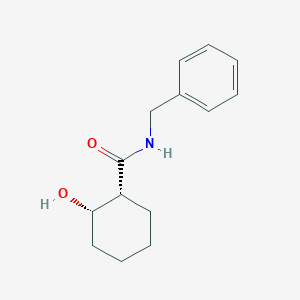
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
